

Application Notes and Protocols for Fullerene-Catalyzed Organic Reactions

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Compound of Interest

Compound Name: Fullerenes

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This document provides detailed application notes and experimental protocols for the use of **fullerenes** and their derivatives as catalysts in key organic reactions. The unique electronic and structural properties of **fullerenes** offer novel catalytic activities, ranging from metal-free hydrogenations and selective oxidations to facilitating cycloaddition reactions. These protocols are intended to serve as a practical guide for researchers exploring the catalytic potential of these carbon nanostructures.

Fullerene-Catalyzed Hydrogenation of Nitroaromatics

Fullerenes, particularly when combined with transition metals like ruthenium, serve as effective catalysts for the hydrogenation of nitroaromatics to their corresponding anilines, a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. The fullerene core can modulate the electronic properties of the metal nanoparticles, leading to enhanced catalytic activity and selectivity.

Data Presentation: Hydrogenation of Nitroarenes using Ru@C60 Catalyst

Entry	Substrate	Catalyst	Catalyst Loading (mol %)	Solvent	Temperature (°C)	Pressure (bar H ₂)	Time (h)	Conversion (%)	Selectivity to Aniline (%)
1	Nitrobenzene	Ru@C60 (10/1 Ru/C60 ratio)	0.05	Ethanol	80	30	1.5	>99	>99
2	4-Chloronitrobenzene	Ru@C60 (10/1 Ru/C60 ratio)	0.05	Ethanol	80	30	2	>99	>99
3	4-Methylnitrobenzene	Ru@C60 (10/1 Ru/C60 ratio)	0.05	Ethanol	80	30	1.5	>99	>99
4	3-Nitrotoluene	Ru@C60 (10/1 Ru/C60 ratio)	0.05	Ethanol	80	30	2	>99	>99

Data compiled from studies on Ru@C60 catalyzed hydrogenation reactions.[1][2][3]

Experimental Protocols

Protocol 1.1: Synthesis of Ru@C60 Catalyst[1]

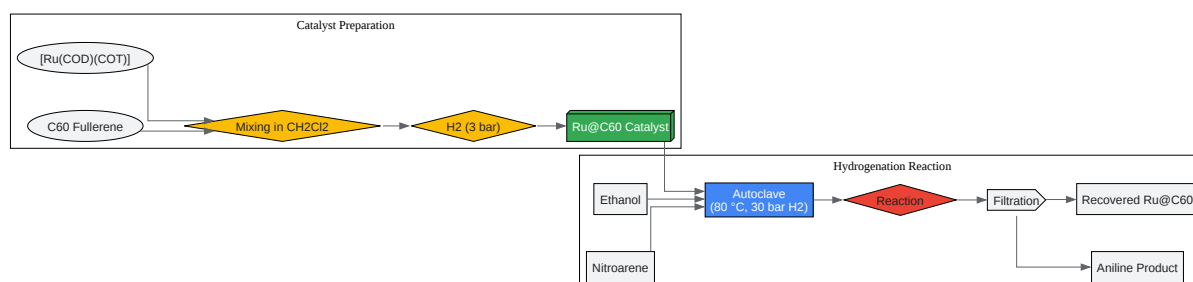
- In a Schlenk flask under an inert atmosphere, dissolve fullerene C60 in dichloromethane (CH₂Cl₂).

- In a separate flask, dissolve the ruthenium precursor, [Ru(COD)(COT)] (COD = 1,5-cyclooctadiene, COT = 1,3,5-cyclooctatriene), in CH₂Cl₂.
- Transfer the fullerene solution to the ruthenium precursor solution and stir for 30 minutes at room temperature.
- Pressurize the flask with hydrogen gas (3 bar) and continue stirring until the solution turns from purple to brown, indicating the formation of Ru nanoparticles on the fullerene support.
- Evaporate the solvent under reduced pressure to obtain the Ru@C60 catalyst as a solid.

Protocol 1.2: General Procedure for Nitroarene Hydrogenation^[1]

- In a high-pressure autoclave, add the Ru@C60 catalyst (e.g., 5 mg for a 4.06 mmol scale reaction).
- Add the nitroarene substrate (4.06 mmol) and a suitable solvent (e.g., 20 mL of ethanol). An internal standard such as dodecane can be added for GC analysis.
- Seal the autoclave and purge with argon three times.
- Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 bar).
- Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring (e.g., 1000 rpm).
- Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
- Upon completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture to recover the catalyst. The filtrate contains the aniline product.

Visualization



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Experimental workflow for Ru@C60 catalyzed hydrogenation.

Fullerene-Catalyzed Oxidation Reactions

Fullerenes and their derivatives can act as efficient catalysts for a variety of oxidation reactions, including the selective oxidation of alcohols to aldehydes and ketones, and sulfides to sulfoxides. These reactions often proceed under mild conditions, utilizing environmentally benign oxidants like molecular oxygen.

Oxidation of Alcohols using Fullerene-TEMPO Catalysts

Fullerene-supported 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives are highly effective catalysts for the aerobic oxidation of alcohols. The fullerene core acts as a scaffold for the TEMPO radical, and the resulting composite material combines the advantages of homogeneous and heterogeneous catalysis, allowing for high efficiency and easy catalyst recovery.^{[1][4][5]}

Data Presentation: Oxidation of Alcohols with C60TEMPO10@Au

Entry	Substrate	Product	Catalyst	Co-catalyst	Solvent	Time (h)	Yield (%)
1	Benzyl alcohol	Benzaldehyde	C60TEMPO10@Au	Fe(NO ₃) ₃ ·9H ₂ O	Acetonitrile	12	98
2	4-Methoxybenzyl alcohol	4-Methoxybenzaldehyde	C60TEMPO10@Au	Fe(NO ₃) ₃ ·9H ₂ O	Acetonitrile	12	95
3	1-Phenylethanol	Acetophenone	C60TEMPO10@Au	Fe(NO ₃) ₃ ·9H ₂ O	Acetonitrile	12	92
4	Cyclohexanol	Cyclohexanone	C60TEMPO10@Au	Fe(NO ₃) ₃ ·9H ₂ O	Acetonitrile	12	85

Data is representative of fullerene-TEMPO catalyzed alcohol oxidations.[1][5]

Experimental Protocols

Protocol 2.1.1: Synthesis of C60-TEMPO Derivatives (General Concept)

The synthesis of fullerene-TEMPO catalysts typically involves the functionalization of the C60 cage with TEMPO moieties through various organic reactions, such as the Bingel-Hirsch cyclopropanation.[6] A malonate derivative of TEMPO is reacted with C60 in the presence of a base and an iodine source to yield the fullerene-TEMPO adduct.

Protocol 2.1.2: General Procedure for Alcohol Oxidation[1][4]

- In a round-bottom flask, combine the C60-TEMPO catalyst (e.g., C60TEMPO10@Au, 15 mg for a 1 mmol scale reaction), a co-catalyst such as Fe(NO₃)₃·9H₂O (0.05 mmol), and NaCl (0.1 mmol) in acetonitrile (5 mL).

- To this vigorously stirred mixture, add a solution of the alcohol (1 mmol) in acetonitrile (1 mL).
- Stir the resulting mixture under an aerobic atmosphere (e.g., open to the air or under an oxygen balloon) at room temperature overnight.
- Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, filter the reaction mixture to remove the catalyst.
- The filtrate can be passed through a short plug of silica gel to remove inorganic salts.
- The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Photocatalytic Oxidation of Sulfides

Fullerene soot, a byproduct of fullerene production, can be used as an inexpensive and recyclable heterogeneous photocatalyst for the selective oxidation of sulfides to sulfoxides using molecular oxygen as the oxidant and visible light as the energy source.[7]

Data Presentation: Photocatalytic Oxidation of Sulfides with Fullerene Soot

Entry	Substrate	Catalyst	Solvent	Time (h)	Yield (%)
1	Thioanisole	Fullerene Soot	Ethanol	48	85
2	Dibenzyl sulfide	Fullerene Soot	Ethanol	48	92
3	4-Methylthioanisole	Fullerene Soot	Ethanol	48	88
4	2-(Methylthio)naphthalene	Fullerene Soot	Ethanol	48	90

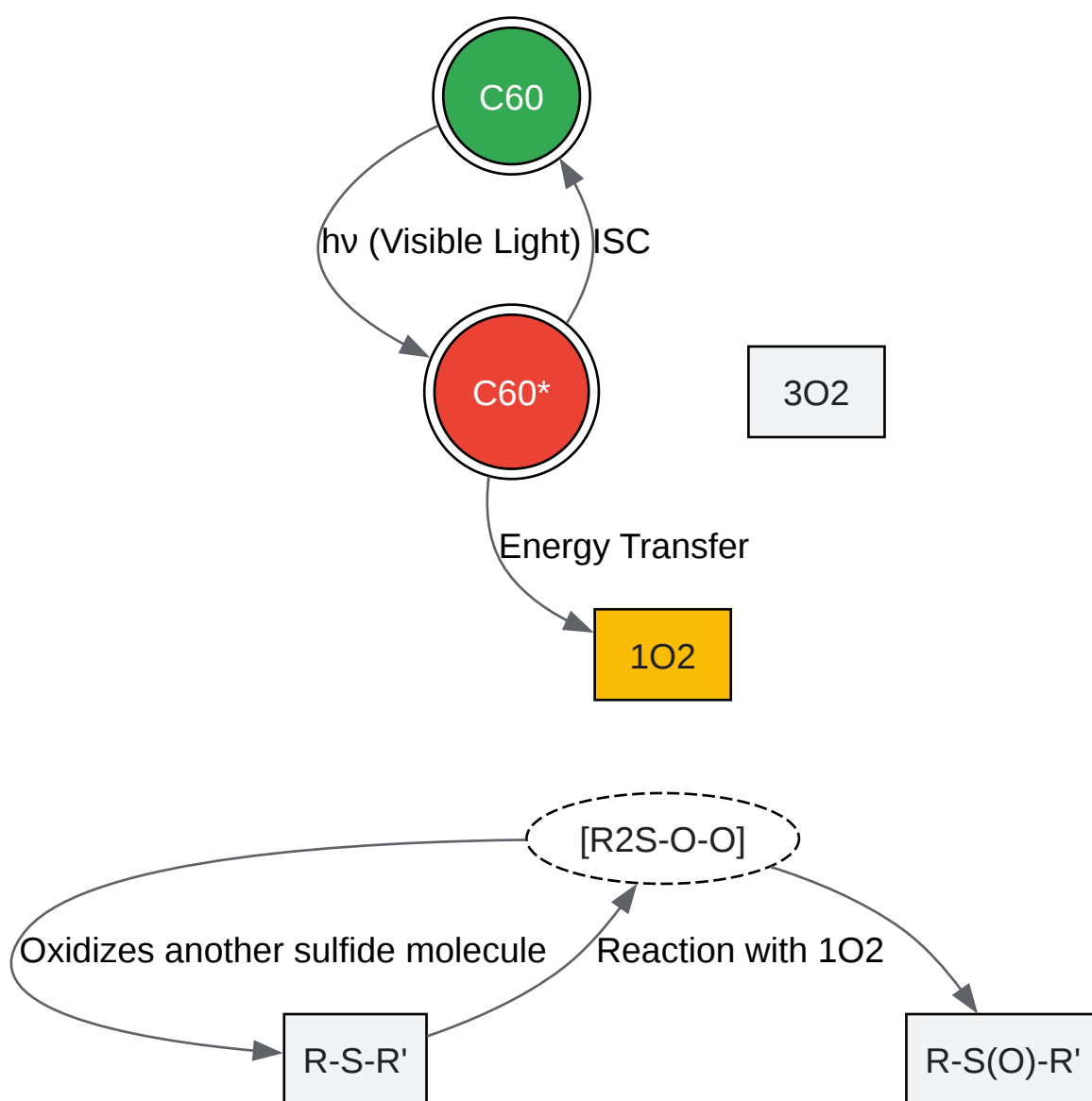
Yields are for the corresponding sulfoxide. Data is based on studies using fullerene soot as a photocatalyst.[7]

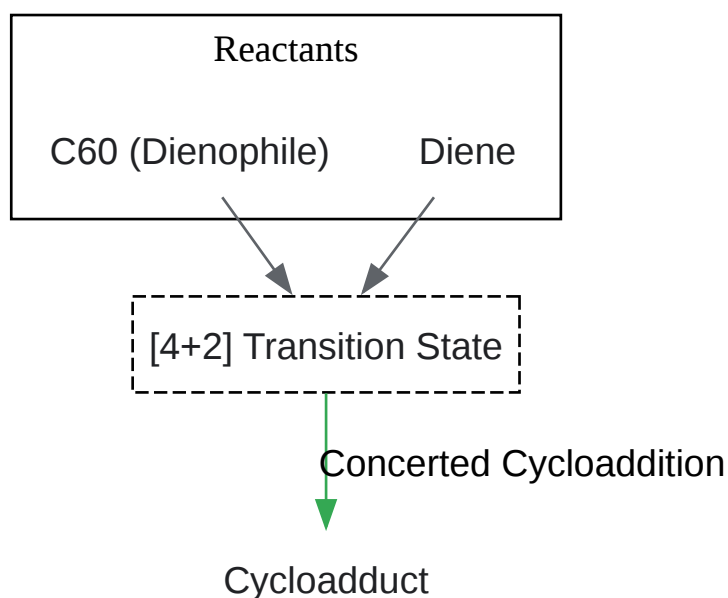
Experimental Protocols

Protocol 2.2.1: General Procedure for Photocatalytic Sulfide Oxidation[7]

- In a suitable photoreactor vessel (e.g., a Pyrex tube), suspend fullerene soot (e.g., 1-5 mg) in a solution of the sulfide (0.5 mmol) in ethanol (5 mL).
- Seal the vessel and sparge with oxygen for 10-15 minutes.
- Irradiate the mixture with a suitable light source (e.g., a white LED lamp) at room temperature with continuous stirring.
- Monitor the reaction progress by TLC or GC.
- After completion of the reaction, the catalyst can be removed by filtration or centrifugation.
- The solvent is evaporated from the filtrate to give the crude sulfoxide, which can be purified by column chromatography.

Visualization





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